molecular formula C17H14N2 B13815197 Diindolylmethane, grade B

Diindolylmethane, grade B

Cat. No.: B13815197
M. Wt: 246.31 g/mol
InChI Key: GKPRHNRFBQINRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cell Line Models for Mechanistic Studies

The selection of appropriate cell line models is crucial for understanding the specific actions of DIM. Researchers employ a range of both cancerous and non-cancerous cell lines to investigate its effects on different cell types and disease states.

Cancer Cell Lines

In vitro studies have extensively used various cancer cell lines to investigate the anti-proliferative and pro-apoptotic effects of DIM. nih.govnih.govdovepress.com These include:

Prostate Cancer: Cell lines such as LNCaP, DU145, PC-3, and C4-2B are commonly used. nih.gov Studies have shown that DIM can inhibit the proliferation of androgen-dependent LNCaP cells and reduce the secretion of prostatic specific antigen (PSA). nih.gov

Breast Cancer: MCF-7, MDA-MB-231, and MDA-MB-468 are frequently utilized breast cancer cell lines. nih.gov Research indicates that DIM can selectively induce cell cycle arrest and apoptosis in both estrogen receptor-positive (like MCF-7) and estrogen receptor-negative breast cancer cells. nih.gov In MCF-7 cells, DIM has been observed to interact with estrogen signaling pathways. nih.govaacrjournals.org

Ovarian Cancer: The SKOV3 cell line has been used to demonstrate that DIM can inhibit proliferation and induce apoptosis. tumorsci.org

Leukemia: In vitro studies have also reported the anti-proliferative activities of DIM in leukemic cells. nih.gov

Gastrointestinal Cancer:

Colon Cancer: Cell lines like Colo-320 and HCT-116 have been used to show that DIM can inhibit cell viability in a dose-dependent manner by inducing apoptosis. nih.gov

Gastric Cancer: In BGC-823 and SGC-7901 gastric cancer cells, DIM has been found to inhibit cell proliferation and induce apoptosis. nih.gov

Esophageal Cancer: Studies on esophageal squamous cell carcinoma cell lines have demonstrated that DIM can inhibit cell viability. spandidos-publications.com

Table 1: Examples of Cancer Cell Lines Used in Diindolylmethane Research

Cancer Type Cell Line Examples Key Findings
Prostate Cancer LNCaP, DU145, PC-3, C4-2B Inhibition of proliferation, reduction of PSA secretion. nih.gov
Breast Cancer MCF-7, MDA-MB-231, MDA-MB-468 Selective induction of cell cycle arrest and apoptosis. nih.gov
Ovarian Cancer SKOV3 Inhibition of proliferation and induction of apoptosis. tumorsci.org
Leukemia Various Anti-proliferative activities. nih.gov
Colon Cancer Colo-320, HCT-116 Dose-dependent inhibition of cell viability via apoptosis. nih.gov
Gastric Cancer BGC-823, SGC-7901 Inhibition of cell proliferation and induction of apoptosis. nih.gov
Esophageal Cancer TE-1 Inhibition of cell viability. spandidos-publications.com

Non-Cancerous Cell Models

To understand the effects of DIM on normal, non-cancerous cells, researchers have utilized models such as:

Keratinocytes: Studies using normal human foreskin keratinocytes (HFK) and the immortalized human epithelial cell line HaCaT have shown that DIM can alter the expression of numerous genes, including those involved in stress response and signaling. nih.gov

Synovial Fibroblasts: In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs), DIM has been shown to inhibit proliferation, migration, and invasion, suggesting its potential in inflammatory conditions. researchgate.netfrontiersin.orgnih.gov

Experimental Design and Assays

A variety of experimental assays are employed to quantify the effects of DIM on cellular processes. These techniques provide valuable data on cell proliferation, survival, and gene expression changes.

Cell Proliferation Assays

To measure the impact of DIM on cell growth, researchers commonly use:

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture. tumorsci.org This assay has been used to show that DIM can significantly inhibit the proliferation of ovarian cancer cells (SKOV3) and rheumatoid arthritis synovial fibroblasts in a dose-dependent manner. tumorsci.orgresearchgate.net

Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. It has been used to demonstrate that DIM significantly inhibits the colony formation of SKOV3 ovarian cancer cells. tumorsci.org

Apoptosis Detection Methods

To determine if DIM induces programmed cell death (apoptosis), the following methods are often used:

Hoechst Staining: This staining method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation. It has been used to confirm that DIM induces apoptosis in SKOV3 ovarian cancer cells. tumorsci.org

Western Blot for Cleaved PARP/Caspases: Western blotting is a technique used to detect specific proteins. The cleavage of poly (ADP-ribose) polymerase (PARP) and caspases are hallmark indicators of apoptosis. This method has been used to show that DIM induces apoptosis in breast and lung cancer cells by demonstrating the cleavage of PARP and procaspases. nih.gov In ovarian cancer cells, DIM treatment leads to an upregulation of caspase-3. tumorsci.org

Gene Expression Analysis

To understand the molecular mechanisms underlying DIM's effects, researchers analyze changes in gene expression using:

RT-PCR: Real-time polymerase chain reaction (RT-PCR) is used to quantify the expression of specific genes. Studies have used RT-PCR to confirm the induction of genes like GADD153 and NF-IL6 in keratinocytes treated with DIM. nih.gov It has also been used to measure changes in the mRNA levels of various inflammatory factors and matrix metalloproteinases in synovial fibroblasts. researchgate.netnih.gov

Microarray: Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. This technique has been used to identify broad changes in gene expression in breast cancer cells (MCF-7) and keratinocytes following DIM treatment. nih.govnih.gov In MCF-7 cells, microarray profiling revealed that the combination of DIM and estradiol (B170435) could either additively or antagonistically alter the expression of a subset of genes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

1-(indol-1-ylmethyl)indole

InChI

InChI=1S/C17H14N2/c1-3-7-16-14(5-1)9-11-18(16)13-19-12-10-15-6-2-4-8-17(15)19/h1-12H,13H2

InChI Key

GKPRHNRFBQINRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CN3C=CC4=CC=CC=C43

Origin of Product

United States

Molecular and Cellular Mechanisms of Diindolylmethane Action in Preclinical Models

Modulation of Gene Expression and Transcriptional Regulation

Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol (B1674136) found in cruciferous vegetables, has been the subject of extensive preclinical research to elucidate its mechanisms of action at the molecular and cellular levels. These studies have revealed that DIM can influence a variety of signaling pathways and transcriptional processes involved in cellular regulation.

Androgen Receptor Down-regulation

Preclinical studies have demonstrated that DIM can inhibit the proliferation of both hormone-sensitive and hormone-insensitive prostate cancer cells. nih.gov A key mechanism contributing to this effect is the down-regulation of the androgen receptor (AR). nih.govmskcc.org Formulated DIM, with enhanced bioavailability, has been shown to significantly inhibit the expression of AR and prostate-specific antigen (PSA), a downstream target of AR signaling. nih.gov This inhibition is associated with a reduction in AR phosphorylation and nuclear translocation, ultimately leading to decreased cell proliferation and induction of apoptosis in prostate cancer cells. nih.gov The down-regulation of AR by DIM suggests a potential interruption of the crosstalk between AR and other critical signaling pathways, such as the Akt and NF-κB pathways. nih.gov

Estrogen Receptor Modulation and Estrogen Metabolism Pathway Shifts

Diindolylmethane exhibits complex and sometimes dose-dependent interactions with estrogen receptor (ER) signaling. nih.gov In the absence of estradiol (B170435), low concentrations of DIM (10μM) have been observed to activate ERα signaling pathways in human breast cancer cell lines, leading to increased cell proliferation. nih.gov Conversely, higher concentrations (50μM) demonstrate an opposite, growth-arresting effect. nih.gov DIM's antiestrogenic activity is also mediated through its interaction with the aryl hydrocarbon receptor (AhR), which can lead to the down-regulation of the nuclear estrogen receptor. oup.com

Furthermore, DIM has been shown to modulate estrogen metabolism, a critical factor in the development of hormone-dependent cancers. nih.govaacrjournals.org It influences the metabolic pathway of estrogens, favoring the production of 2-hydroxyestrone (B23517) (2-OHE1) over 16α-hydroxyestrone (16α-OHE1). nih.govaacrjournals.org

Impact on 2-hydroxyestrone to 16α-hydroxyestrone Ratio

A significant body of research indicates that DIM can shift the balance of estrogen metabolites. nih.govaacrjournals.org Specifically, it increases the ratio of 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1). nih.govaacrjournals.org The 2-OHE1 metabolite is considered to have weaker estrogenic activity, while 16α-OHE1 is more potent and has been linked to an increased risk of estrogen-responsive cancers. nih.gov By promoting the 2-hydroxylation pathway, DIM leads to a urinary estrogen metabolite profile that is considered less estrogenic and potentially protective. nih.govresearchgate.net Studies have shown a significant increase in this ratio in women receiving DIM supplementation. aacrjournals.orgdoaj.org

Activation of Aryl Hydrocarbon Receptor (AhR)

Diindolylmethane is a known ligand and modulator of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a role in cellular responses to environmental and dietary compounds. nih.govoup.com Upon binding to DIM, the AhR translocates to the nucleus, where it can influence the expression of various target genes. oup.comnih.gov Activation of the AhR pathway by DIM has been observed in gastric cancer cells, leading to G1-phase cell cycle arrest and apoptosis. mdpi.com In breast cancer cells, DIM-mediated AhR activation has been shown to inhibit estrogen-induced cellular proliferation and reporter gene activity. oup.com DIM is considered a selective AhR modulator, as it can compete with high-affinity ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) for AhR binding. oup.comnih.gov

Nuclear Factor-κB (NF-κB) Signaling Pathway Inhibition

Diindolylmethane has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway in various preclinical models. nih.govnih.gov NF-κB is a key regulator of inflammation, cell survival, and proliferation. In prostate cancer cells, a formulated version of DIM has been found to significantly inhibit NF-κB DNA binding activity. nih.gov This inhibition is thought to contribute to the regulation of downstream targets like matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA), which are involved in invasion and angiogenesis. nih.gov The inactivation of NF-κB signaling by DIM is considered one of the molecular mechanisms underlying its ability to induce apoptosis. nih.gov

Nrf2 Signaling Pathway Modulation and Antioxidant Enzyme Induction

Diindolylmethane has been identified as a modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. nih.govnih.gov Nrf2 activation leads to the transcription of a suite of antioxidant and detoxifying enzymes. frontiersin.orgcaldic.com Studies have shown that DIM can induce the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferase (GST). nih.govnih.gov This induction of the Nrf2-ARE (antioxidant response element) pathway enhances the cell's capacity to neutralize reactive oxygen species and excrete genotoxins, thereby providing a potential mechanism for its chemopreventive effects. nih.govnih.gov

Research Findings on Diindolylmethane's Molecular Mechanisms

DNA Damage Response (DDR) and DNA Repair Mechanisms Stimulation

Diindolylmethane exhibits a dual role in the context of DNA damage and repair, which appears to be dependent on the cellular context. In some preclinical models, treatment with Diindolylmethane has been shown to induce DNA damage. For instance, in colon cancer cells, Diindolylmethane treatment led to a significant increase in the levels of phosphorylated H2AX (γH2AX), a reliable marker for DNA double-strand breaks. nih.gov This was further confirmed by the observation of an increased number of cells stained positive for anti-phospho-KAP1 antibody, another indicator of DNA damage response. nih.gov The appearance of DNA damage in these cells correlated with the degradation of class I histone deacetylases (HDACs), suggesting a potential mechanism for this effect. nih.gov

Conversely, other studies highlight Diindolylmethane's protective role by stimulating DNA repair mechanisms, particularly against oxidative stress. It has been shown to upregulate the expression of BRCA1, a key tumor suppressor gene involved in DNA repair. nih.gov This upregulation can enhance the cell's capacity to repair oxidative DNA damage. nih.gov Specifically, low concentrations of Diindolylmethane have been found to protect breast cancer cells against oxidative stress by stimulating the phosphorylation of BRCA1. exp-oncology.com.uafrontiersin.org This suggests that Diindolylmethane can help normal cells mount a more robust antioxidant response and repair oxidative DNA damage. nih.gov

Up-regulation of Tumor Suppressor Genes (e.g., BRCA1, BRCA2)

A significant mechanism of Diindolylmethane's anti-cancer activity is its ability to up-regulate the expression of critical tumor suppressor genes, most notably BRCA1 and BRCA2. Preclinical studies have consistently demonstrated that Diindolylmethane can increase both the mRNA and protein levels of BRCA1 and BRCA2 in breast and prostate cancer cells. This effect is considered a key molecular target of the compound.

The induction of BRCA1 and BRCA2 expression by Diindolylmethane appears to be independent of the estrogen receptor signaling pathway. Some evidence suggests that this upregulation may be mediated through a pathway resembling an endoplasmic reticulum stress response. By increasing the levels of these tumor suppressor proteins, Diindolylmethane enhances the cellular machinery responsible for DNA repair and maintaining genomic stability, thereby inhibiting carcinogenesis. This upregulation has been observed at low concentrations of Diindolylmethane, suggesting its potential for cancer prevention.

Down-regulation of Oncogenes (e.g., survivin, Mcl-1)

In addition to up-regulating tumor suppressors, Diindolylmethane actively down-regulates the expression of key oncogenes that promote cancer cell survival and proliferation. A primary target in this regard is survivin, a member of the inhibitor of apoptosis (IAP) protein family. Preclinical studies in prostate and colon cancer cells have shown that Diindolylmethane treatment leads to a significant decrease in survivin expression. nih.gov The down-regulation of survivin by Diindolylmethane has been shown to enhance apoptosis induced by other chemotherapeutic agents. Furthermore, experiments using siRNA to knock down survivin expression mimicked the effects of Diindolylmethane, leading to increased cell growth inhibition and apoptosis, while overexpression of survivin counteracted Diindolylmethane's effects.

Diindolylmethane also targets other oncogenic proteins. While direct and extensive research on Mcl-1 is still emerging, the broader mechanisms of Diindolylmethane action, such as the inhibition of the Akt signaling pathway, are known to indirectly affect the levels of anti-apoptotic proteins like Mcl-1. nih.gov The compound has also been found to down-regulate the expression of androgen receptors in prostate cancer cells, which in turn affects the transcription of androgen-responsive genes that can act as oncogenes.

Table 1: Summary of Diindolylmethane's Effect on Gene Expression

Gene CategoryTarget GeneEffect of DiindolylmethanePreclinical Model
Tumor Suppressor BRCA1Up-regulationBreast and Prostate Cancer Cells
Tumor Suppressor BRCA2Up-regulationBreast and Prostate Cancer Cells
Oncogene SurvivinDown-regulationProstate and Colon Cancer Cells
Oncogene Androgen ReceptorDown-regulationProstate Cancer Cells

Cell Cycle Regulation and Apoptosis Induction

Diindolylmethane exerts profound effects on the cell cycle and is a potent inducer of apoptosis, or programmed cell death, in cancer cells. These actions are central to its anti-tumor properties observed in preclinical settings.

Induction of Cell Cycle Arrest (e.g., G1 phase)

A hallmark of Diindolylmethane's activity is its ability to halt the progression of the cell cycle, predominantly at the G1 phase. This G1 arrest prevents cancer cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their proliferation. This effect has been documented in various cancer cell lines, including human T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and gastric cancer cells. nih.gov In T-ALL cell lines, treatment with Diindolylmethane resulted in a significant accumulation of cells in the G1 phase and a reduction of cells progressing to the G2/M phase.

The induction of G1 cell cycle arrest by Diindolylmethane is mediated through its regulation of key cell cycle proteins, namely cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. Preclinical studies have shown that Diindolylmethane treatment reduces the protein expression of CDK4 and CDK6, as well as their associated cyclins, such as Cyclin D1 and Cyclin D3. In gastric cancer cells, Diindolylmethane was observed to decrease the levels of both Cyclin D1 and CDK4 in a concentration-dependent manner. Similarly, in T-ALL cells, Diindolylmethane reduced the protein expression of CDK4, CDK6, and Cyclin D3. By inhibiting these critical regulators of the G1-S transition, Diindolylmethane effectively puts a brake on cell cycle progression.

A crucial element in Diindolylmethane-induced G1 arrest is the up-regulation of the cyclin-dependent kinase inhibitor p21 (also known as Cip1/Waf1). nih.gov The p21 protein acts as a "brake" on the cell cycle by inhibiting the activity of CDK-cyclin complexes. Numerous studies have confirmed that Diindolylmethane treatment leads to a significant increase in p21 expression at both the mRNA and protein levels in various cancer cells, including breast and gastric cancer. nih.gov

The mechanism behind this up-regulation involves the induction of oxidative stress. Diindolylmethane has been identified as a mitochondrial H+-ATPase inhibitor, which leads to increased production of mitochondrial reactive oxygen species (ROS). nih.gov This increase in ROS activates stress-activated protein kinase pathways, specifically p38 and JNK, which in turn stimulate the transcription of the p21 gene. nih.gov This causal link is supported by findings that antioxidants can block Diindolylmethane's ability to induce p21. nih.gov

Table 2: Research Findings on Cell Cycle Regulation by Diindolylmethane

MechanismKey Molecules AffectedObserved EffectCancer Model
Cell Cycle Arrest Cell Population DistributionIncreased G1 phase populationT-ALL, Breast Cancer, Gastric Cancer
CDK/Cyclin Regulation CDK4, CDK6, Cyclin D1, Cyclin D3Decreased protein expressionT-ALL, Gastric Cancer
CDK Inhibitor Regulation p21 (Cip1/Waf1)Increased mRNA and protein expressionBreast Cancer, Gastric Cancer

Apoptosis Induction through Caspase Activation and PARP Cleavage

Diindolylmethane (DIM) has been shown in numerous preclinical studies to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated through the activation of caspases, a family of protease enzymes that play a crucial role in the execution phase of apoptosis. The activation of these caspases leads to the cleavage of specific cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death. The cleavage of PARP is a hallmark of apoptosis.

In preclinical models, DIM has been observed to induce apoptosis in breast, prostate, and pancreatic cancer cells. nih.gov Studies have shown that DIM's ability to induce apoptosis is linked to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax. nih.govresearchgate.netnih.gov This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. nih.govnih.gov For instance, in gastric cancer cells, DIM treatment led to a concentration-dependent increase in apoptotic cells, which was accompanied by increased expression of cleaved caspase-3 and cleaved PARP. nih.gov

Table 1: Effect of Diindolylmethane (DIM) on Apoptosis in Gastric Cancer Cells

Cell LineDIM Concentration (μM)Apoptotic Rate (%)
BGC-8230 (Control)1.5
203.5
4014
6034
8083
SGC-79010 (Control)0.5
203
406
6032
8080

Data adapted from a study on human gastric cancer cells, demonstrating a dose-dependent increase in apoptosis with DIM treatment. nih.gov

The Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its constitutive activation is a common feature in many cancers, promoting cell survival and inhibiting apoptosis. DIM has been found to inhibit the Akt pathway in various cancer cell types, contributing to its pro-apoptotic effects. nih.govresearchgate.net

In preclinical studies, DIM has been shown to suppress the phosphorylation and activation of Akt, thereby inhibiting its downstream signaling. nih.govnih.govresearchgate.net This inactivation of the Akt pathway sensitizes cancer cells to apoptosis. For example, in breast cancer cells, DIM was found to inhibit cell growth and induce apoptosis by suppressing the PI3K/Akt pathway. nih.gov Similarly, in prostate cancer cells, the inactivation of Akt was identified as a key event in DIM-induced apoptosis. nih.gov The inhibition of the Akt pathway by DIM appears to be a central mechanism that integrates with other signaling cascades to promote cell death. nih.gov

The c-Jun N-terminal kinase (JNK) signaling pathway is a subset of the mitogen-activated protein kinase (MAPK) pathways and is predominantly activated by stress stimuli. youtube.comyoutube.com The role of JNK activation in apoptosis is complex and can be cell-type and stimulus-dependent. nih.gov However, in many contexts, JNK activation is associated with the promotion of apoptosis. nih.gov

Preclinical studies have indicated that DIM can activate the JNK pathway, contributing to its pro-apoptotic effects. In human breast cancer cells, DIM was shown to specifically activate the JNK and p38 MAPK pathways. nih.gov This activation can lead to the regulation of downstream targets that facilitate apoptosis. nih.gov For instance, activated JNK can translocate to the nucleus and regulate the activity of transcription factors that control the expression of pro-apoptotic genes. youtube.com

Endoplasmic Reticulum (ER) Stress Response Induction

The endoplasmic reticulum (ER) is a cellular organelle responsible for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, leading to the activation of the unfolded protein response (UPR). nih.gov While the UPR initially aims to restore ER homeostasis, prolonged or severe ER stress can lead to the induction of apoptosis.

DIM has been shown to induce ER stress in cancer cells, representing another mechanism for its anti-cancer activity. nih.govmdpi.com Studies have demonstrated that DIM exposure leads to the upregulation of ER stress-responsive genes such as GADD153, GADD34, and GRP78 in various cancer cell lines, including cervical, breast, and prostate cancer cells. nih.gov In colorectal cancer cells, DIM was found to downregulate cyclin D1 expression by triggering ER stress, which was linked to the phosphorylation of eIF2α. nih.gov This induction of the ER stress response by DIM can ultimately lead to apoptosis. nih.gov

Autophagy Modulation

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It plays a dual role in cancer, acting as a survival mechanism in some contexts and promoting cell death in others. DIM has been shown to modulate autophagy in various cancer cell types, and this modulation can contribute to its anti-cancer effects. mdpi.comspandidos-publications.comnih.govplos.orgdocumentsdelivered.com

In some preclinical models, DIM induces autophagy, which appears to be a mechanism of cell death. For instance, in human gastric cancer cells, DIM was found to inhibit cell growth by inducing autophagy, a process mediated by the downregulation of miR-30e and subsequent activation of ATG5. nih.gov In other contexts, such as in cardiomyocyte hypoxia, DIM has been shown to activate autophagy as a protective mechanism. spandidos-publications.com The modulation of autophagy by DIM is complex and appears to be cell-type and context-dependent. In some cancer cells, DIM-induced autophagy contributes to cell death, while in others, the interplay between apoptosis and autophagy is more intricate. researchgate.netsemanticscholar.org

Anti-inflammatory Actions and Immunomodulation

In addition to its direct effects on cancer cells, DIM has been shown to possess anti-inflammatory and immunomodulatory properties. nih.govnih.govxenotech.comdoi.org Chronic inflammation is a known driver of cancer progression, and by mitigating inflammatory responses, DIM may exert indirect anti-cancer effects.

Pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1β (IL-1β), play crucial roles in creating an inflammatory microenvironment that can promote tumor growth and metastasis. nih.gov DIM has been demonstrated to inhibit the production of these key inflammatory cytokines in preclinical models.

In a study using synovial fibroblasts from rheumatoid arthritis patients, DIM significantly suppressed the TNF-α-induced increase in the mRNA expression and release of IL-6, IL-8, and IL-1β. nih.gov Similarly, in an in vivo model of adjuvant-induced arthritis, DIM treatment led to a decrease in the serum levels of these pro-inflammatory cytokines. nih.gov Furthermore, in studies on splenocytes and macrophages, DIM has been shown to stimulate the production of other cytokines like G-CSF, IL-12, and IFN-γ, suggesting a broader immunomodulatory role. nih.gov This ability to modulate cytokine production highlights DIM's potential to influence the tumor microenvironment and anti-tumor immune responses.

Table 2: Effect of Diindolylmethane (DIM) on TNF-α-Induced Cytokine mRNA Expression in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)

CytokineTreatment GroupRelative mRNA Expression
IL-6 ControlBaseline
TNF-α (10 ng/mL)Increased
TNF-α + DIM (25 μM)Inhibited Increase
TNF-α + DIM (50 μM)Inhibited Increase
IL-8 ControlBaseline
TNF-α (10 ng/mL)Increased
TNF-α + DIM (25 μM)Inhibited Increase
TNF-α + DIM (50 μM)Inhibited Increase
IL-1β ControlBaseline
TNF-α (10 ng/mL)Increased
TNF-α + DIM (25 μM)Inhibited Increase
TNF-α + DIM (50 μM)Inhibited Increase

Data adapted from a study on primary RA-FLSs, showing that DIM inhibits the upregulation of pro-inflammatory cytokine mRNA expression induced by TNF-α. nih.gov

MAPK Pathway Modulation (p38, JNK)

Diindolylmethane (DIM) and its derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in various cellular processes. Specifically, the p38 MAPK pathway has been identified as a critical component in the cellular response to certain DIM analogs.

In preclinical studies involving oral squamous carcinoma cell lines, a synthetic ring-substituted analog of DIM, 5,5'-dibromoDIM, demonstrated the ability to induce apoptosis. Mechanistic investigations revealed that this apoptotic effect was mediated through the p38 MAPK pathway. Notably, the study indicated that the ERK1/2 and JNK pathways were not involved in this particular process. nih.gov This suggests a degree of specificity in how certain DIM compounds engage the MAPK signaling cascade.

The MAPK pathways, including p3s8 and JNK, are recognized as key regulators of cellular responses to external stimuli. google.com The p38 MAPK pathway, in particular, is involved in cellular stress responses and can influence processes like inflammation and apoptosis. nih.gov The activation of the p38 pathway by DIM derivatives highlights a potential mechanism through which these compounds exert their biological effects at the cellular level.

AKT/mTOR Signaling Pathway Inhibition

Preclinical evidence strongly indicates that Diindolylmethane (DIM) can suppress cell proliferation and induce apoptosis by inhibiting the AKT/mTOR signaling pathway. nih.govnih.gov This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in various diseases.

DIM's inhibitory action on the AKT/mTOR pathway is not an isolated event. The AKT protein is a critical node that integrates and modulates signals from other pathways, including receptor tyrosine kinase signaling and the NF-κB signaling cascade. nih.gov By targeting AKT, DIM can influence a network of interconnected cellular processes. This multi-targeted approach is a key aspect of its observed biological activities in preclinical models. nih.govnih.gov The ability of DIM to orchestrate signaling through these interconnected pathways contributes to its effects on cell cycle arrest and apoptosis. nih.govnih.gov

Stimulation of Murine Immune Function (e.g., splenocyte proliferation, cytokine production)

In preclinical murine models, Diindolylmethane (DIM) has demonstrated significant stimulatory effects on the immune system. nih.govnih.gov Both in vitro and in vivo studies have shown that DIM can directly affect leukocytes, leading to increased proliferation of splenocytes. nih.gov

Specifically, DIM has been found to induce the proliferation of unstimulated splenocytes and to augment the proliferative response triggered by mitogens and Interleukin-2 (IL-2). nih.govnih.gov This suggests that T cells are a potential target for DIM's action, as evidenced by the strong amplification of the T-cell-specific mitogen Concanavalin A response. nih.gov

Furthermore, oral administration of DIM in mice has been shown to elevate the serum levels of several cytokines, including Interleukin-6 (IL-6), Granulocyte-Colony Stimulating Factor (G-CSF), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ). nih.govnih.gov Each of these cytokines was produced with distinct kinetics following DIM administration. nih.gov In addition to its effects on splenocytes and cytokine production, DIM has also been observed to stimulate the production of reactive oxygen species (ROS) by murine peritoneal macrophage cultures. nih.govnih.gov

Effects of Diindolylmethane on Murine Immune Parameters

Immune ParameterObserved Effect of DIMReference
Splenocyte Proliferation (unstimulated)Increased nih.gov, nih.gov
Splenocyte Proliferation (mitogen/IL-2-induced)Augmented nih.gov, nih.gov
Serum Cytokine LevelsElevated (IL-6, G-CSF, IL-12, IFN-γ) nih.gov, nih.gov
Reactive Oxygen Species (ROS) Production (macrophages)Stimulated nih.gov, nih.gov

Modulation of Specific Immune Cell Differentiation (e.g., Th17 cells)

Diindolylmethane (DIM) has been shown to modulate the differentiation of specific immune cell populations, particularly T helper 17 (Th17) cells. nih.govconsensus.app Th17 cells are a subset of T helper cells that play a role in inflammatory responses. nih.govbabraham.ac.uk

In a preclinical model of psoriasis, DIM treatment was found to inhibit the differentiation of pathogenic Th17 cells. nih.govconsensus.app This effect was linked to the impaired activation of plasmacytoid dendritic cells (pDCs) through the IRF-7 signaling pathway. nih.govconsensus.app By reducing the activation of pDCs, DIM decreased the release of cytokines that promote Th17 cell polarization, such as IFN-α, IL-23, and IL-6. nih.govconsensus.app This ultimately led to a reduction in the population of differentiated Th17 cells and the associated cytokine IL-17A. nih.govconsensus.app

Studies have also indicated that indole (B1671886) derivatives, including DIM, can regulate the differentiation of both Th17 cells and regulatory T cells (Tregs), generally by inhibiting Th17 cells and promoting Treg cell differentiation. researchgate.net

Interactions with Other Receptor Systems

Cannabinoid Receptor (CB1, CB2) Agonist/Antagonist Activity

Diindolylmethane (DIM) has been identified as a ligand for cannabinoid receptors, specifically acting as a partial agonist at the cannabinoid receptor subtype 2 (CB2). bohrium.comnih.gov The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammatory responses. bohrium.com

In preclinical studies using human prostate cancer cell lines, DIM was shown to activate CB2 receptors. researchgate.netnih.gov This activation was linked to potential anti-proliferative effects in androgen-independent prostate cancer cells. researchgate.netnih.gov Further research has focused on synthesizing and evaluating a series of DIM derivatives to explore their structure-activity relationships at human cannabinoid receptors. bohrium.comnih.gov These studies have aimed to improve the potency, efficacy, and selectivity of these compounds for the CB2 receptor subtype. bohrium.com

Some DIM derivatives have exhibited biased agonism, showing different potencies in β-arrestin recruitment assays compared to cAMP accumulation assays. nih.gov Additionally, certain derivatives have demonstrated allosteric modulatory activity at CB1 receptors. bohrium.com The interaction of DIM and its analogs with cannabinoid receptors suggests a potential for these compounds in the context of inflammatory diseases. nih.gov

Activity of Diindolylmethane and its Derivatives at Cannabinoid Receptors

CompoundReceptorActivityReference
Diindolylmethane (DIM)CB2Partial Agonist bohrium.com, nih.gov
Di-(4-cyano-1H-indol-3-yl)methaneCB2Agonist nih.gov
Di-(4-bromo-1H-indol-3-yl)methaneCB2Agonist (higher potency in β-arrestin assay) nih.gov
3-((1H-indol-3-yl)methyl)-4-methyl-1H-indoleCB2Agonist (G protein pathway bias) nih.gov
DIM DerivativesCB1Allosteric Modulators bohrium.com

G Protein-Coupled Receptor GPR84 Interaction

Diindolylmethane (DIM) has been identified as a heterocyclic, non-lipid-like agonist for the orphan G protein-coupled receptor GPR84. acs.orgnih.govconsensus.app GPR84 is highly expressed on immune cells and is activated by medium-chain fatty acids, playing a role in pro-inflammatory responses. acs.orgnih.govnih.gov

The interaction between DIM and GPR84 is complex, with evidence suggesting an ago-allosteric mechanism of action. nih.govconsensus.app Studies have shown that DIM can act as a strong positive allosteric modulator of the function of orthosteric agonists like decanoic acid. nih.gov This indicates that DIM binds to a site on the receptor that is distinct from the binding site of endogenous fatty acid ligands. nih.govresearchgate.net Homology modeling and mutational analysis have supported this, showing that key residues involved in the binding of decanoic acid are not essential for the action of DIM. nih.gov

The discovery of DIM as a GPR84 agonist has led to the synthesis of a broad range of DIM derivatives with the aim of improving potency and exploring structure-activity relationships. acs.orgnih.govconsensus.app These studies have shown that substitutions on the indole rings can significantly impact the activity of these compounds in functional assays. nih.govconsensus.app

In Vitro Research Methodologies and Findings

Experimental Design and Assays

Protein Expression and Phosphorylation Analysis (Western Blot)

Western blot analysis has been instrumental in elucidating the molecular mechanisms of Diindolylmethane, grade B (DIM). Studies have shown that DIM can modulate the expression and phosphorylation status of a wide array of proteins involved in key cellular processes.

In cancer cell lines, DIM has been observed to influence proteins that regulate cell cycle and apoptosis. For instance, in breast cancer cells (MCF-7 and MDA-MB-231), DIM treatment leads to a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21(WAF1/CIP1). nih.gov This upregulation of p21 is a key factor in the G1 cell cycle arrest induced by DIM. nih.gov Furthermore, DIM has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax in various cancer cells, including esophageal squamous cell carcinoma and breast cancer cell lines. spandidos-publications.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the induction of apoptosis.

DIM also affects proteins involved in cell signaling pathways. In prostate cancer cells, DIM has been found to decrease the protein levels of the androgen receptor (AR) and prostate-specific antigen (PSA). nih.govresearchgate.net In gastric cancer cells, low concentrations of DIM were shown to increase the expression of proteins associated with stemness, such as CD44, SALL4, Oct4, Nanog, and Sox2, as well as proteins in the Wnt signaling pathway like Wnt4 and β-catenin. semanticscholar.org Conversely, in colon cancer cells, DIM selectively reduces the levels of class I histone deacetylases (HDAC1, HDAC2, and HDAC3) without affecting class II or III HDACs. nih.gov

Regarding proteins involved in cell migration and invasion, DIM treatment in hepatocellular carcinoma cells has been shown to decrease the expression of N-cadherin, a mesenchymal marker, while increasing the expression of the epithelial marker E-cadherin. semanticscholar.org In terms of phosphorylation, DIM can activate ataxia-telangiectasia mutated (ATM) kinase, a crucial regulator of the DNA damage response, by promoting its phosphorylation. pnas.org This activation is partly due to the inhibition of protein phosphatase 2A (PP2A), which normally keeps ATM in an unphosphorylated state. pnas.org

Enzyme Activity Assays (e.g., CDK activity, urease inhibition)

Enzyme activity assays have revealed that this compound (DIM) can directly modulate the function of specific enzymes, contributing to its biological effects.

Cyclin-Dependent Kinase (CDK) Activity: In human breast cancer cells, DIM treatment has been shown to significantly reduce the enzymatic activity of CDK2. nih.gov This inhibition of CDK2 activity is a key event contributing to the G1 phase cell cycle arrest observed in these cells. nih.gov In ovarian cancer cells, DIM treatment has been found to down-regulate Cdk1 kinase activity, which is a critical factor for entry into mitosis. nih.gov This contributes to the G2/M cell cycle arrest induced by DIM in these cells. nih.gov

Urease Inhibition: Diindolylmethane and its derivatives have been identified as potent inhibitors of urease, an enzyme that plays a role in the pathogenesis of various diseases, including peptic ulcers and kidney stones. nih.govresearchgate.net A study evaluating a series of diindolylmethane-based-thiadiazole analogs demonstrated that these compounds exhibited significant urease inhibitory activity, with some derivatives showing much greater potency than the standard inhibitor thiourea (B124793). nih.govresearchgate.net The IC50 values for these analogs ranged from 0.50 ± 0.01 µM to 33.20 ± 1.20 µM, compared to an IC50 of 21.60 ± 0.70 µM for thiourea. nih.govresearchgate.net Molecular docking studies have further illuminated the binding interactions between these DIM derivatives and the active site of the urease enzyme, providing a basis for their inhibitory action. nih.gov

These findings from enzyme activity assays highlight the ability of DIM to directly interact with and modulate the function of key enzymes, providing a mechanistic basis for its observed cellular effects.

Cell Migration and Invasion Assays (e.g., scratch, Transwell)

The impact of this compound (DIM) on the migratory and invasive capabilities of cells has been extensively studied using in vitro assays such as the scratch assay and the Transwell invasion assay.

The scratch assay , also known as the wound healing assay, creates a gap in a confluent cell monolayer, and the rate at which cells migrate to close this "scratch" is measured. nih.govyoutube.comibidi.comyoutube.com Studies utilizing this method have shown that DIM can inhibit the migration of various cancer cell types. For example, in hepatocellular carcinoma (HCC) cells, treatment with DIM significantly reduced the ability of the cells to migrate and close the wound in a dose-dependent manner. nih.gov Similarly, in gastric cancer cells, DIM at concentrations of 1 μM and 10 μM markedly increased the number of migrated cells. semanticscholar.org

The Transwell invasion assay , or Boyden chamber assay, provides a more comprehensive assessment of invasive potential by requiring cells to migrate through a porous membrane that is often coated with a layer of extracellular matrix (ECM) components like Matrigel. creative-bioarray.comsnapcyte.comresearchgate.net This assay mimics the in vivo process of cells breaching the basement membrane during metastasis. creative-bioarray.com Research has consistently demonstrated DIM's ability to inhibit cell invasion in this system. In HCC cells, DIM significantly decreased the number of cells that invaded through the Matrigel-coated filters in a concentration-dependent manner. nih.gov This inhibitory effect on invasion has also been observed in other cancer cell lines, where DIM treatment leads to a reduction in the expression of proteins crucial for invasion, such as matrix metalloproteinases (MMPs). nih.gov

These findings from cell migration and invasion assays collectively indicate that DIM can effectively impede key processes involved in cancer metastasis.

Oxidative Stress Response Assays

This compound (DIM) has demonstrated a dual role in modulating oxidative stress, with its effects being dependent on the cellular context and dosage.

In certain contexts, DIM can act as an antioxidant. At physiologic submicromolar concentrations, DIM has been shown to protect normal cells against oxidative stress. pnas.org This protective effect is, in part, mediated by the activation of the ataxia-telangiectasia mutated (ATM) kinase, a key regulator of the DNA damage response. pnas.org Activated ATM can then stimulate antioxidant pathways. pnas.org Furthermore, DIM has been observed to promote the formation of antioxidant enzymes. nih.gov In hippocampal neuronal cells, DIM has been shown to upregulate the expression of antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO-1) through the activation of the Nrf2 pathway. nih.gov

Conversely, in other scenarios, particularly in cancer cells and at higher concentrations, DIM can induce oxidative stress. Treatment of cancer cells with DIM can lead to the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can trigger stress-activated pathways, such as those involving p38 and c-jun-NH2 terminal kinase, which can contribute to the anti-proliferative and apoptotic effects of DIM. nih.gov In breast cancer cells, DIM treatment has been shown to cause hyperpolarization of the mitochondrial membrane, which is associated with increased ROS production. nih.gov This induction of oxidative stress in tumor cells, which are often already under oxidative duress, can be a key mechanism of DIM's anti-cancer activity. nih.gov

Assays used to measure these effects include the detection of intracellular ROS using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) and the analysis of the expression and activity of antioxidant enzymes and related signaling proteins through methods like Western blotting and quantitative PCR. nih.gov

Dose-Dependent and Time-Dependent Responses in Cell Cultures

The cellular effects of this compound (DIM) are often characterized by clear dose-dependent and time-dependent responses in vitro.

Dose-Dependency:

Numerous studies have demonstrated that the magnitude of DIM's biological effects correlates with its concentration in cell culture media. For instance, in hepatocellular carcinoma cells, DIM inhibited proliferation and invasion in a concentration-dependent manner. nih.govresearchgate.net Similarly, in human breast cancer cells, DIM induced a G1 cell cycle arrest and increased the expression of the p21 protein in a dose-dependent fashion. nih.gov The inhibitory effect on the activity of enzymes like protein phosphatase 2A has also been shown to be dose-dependent, with increasing concentrations of DIM leading to greater inhibition. pnas.org Furthermore, the induction of apoptosis in various cancer cell lines, such as esophageal squamous cell carcinoma and ovarian cancer, is also dependent on the concentration of DIM used. spandidos-publications.comnih.gov

Time-Dependency:

The effects of DIM also evolve over the duration of exposure. In hepatocellular carcinoma cells, the inhibition of cell proliferation by DIM was observed to be time-dependent. researchgate.net Scratch assays with gastric cancer cells showed differences in the migratory ability at 12 and 24 hours after treatment with DIM. semanticscholar.org The induction of protein expression can also be time-dependent. For example, the expression of certain proteins in gastric cancer cells was assessed after 48 and 72 hours of DIM treatment. semanticscholar.org It is also important to note that in cell culture media, indole-3-carbinol (B1674136) (I3C) spontaneously converts to DIM over time, with over 50% conversion occurring within 24 hours and over 60% by 48 hours. iiarjournals.org This conversion rate underscores the importance of considering the effective concentration of DIM when interpreting time-dependent results from studies that use I3C. iiarjournals.org

In Vivo Research in Preclinical Animal Models

Animal Model Systems Utilized

Preclinical in vivo research on Diindolylmethane (DIM) has employed a variety of animal models to investigate its biological effects. Rodent models, particularly mice and rats, are the most frequently utilized. Specific strains mentioned in research include BALB/c-nude (nu/nu) mice, Sprague-Dawley rats, C57BL/6 mice, and athymic (nu/nu) mice. nih.govnih.govnih.govoup.com These models are often selected for their suitability in studying specific conditions.

Xenograft models are prominently used in cancer research, where human cells are implanted into immunodeficient mice, such as nude mice. nih.govoup.com This allows for the study of human tumor growth and the effects of potential therapeutic agents like DIM in a living system. nih.govoup.com For instance, xenograft models have been established using LNCaP human prostate cancer cells, MCF-7 human breast cancer cells, and patient-derived colon tumor tissues. nih.govoup.comnih.gov

In addition to cancer models, specific animal models have been used to study other therapeutic areas. Adjuvant-induced arthritis (AIA) in rats and mice serves as a model for investigating the anti-inflammatory properties of DIM in the context of rheumatoid arthritis. nih.govnih.govresearchgate.net For studying immunomodulatory effects, murine models of enteric reovirus infection have been utilized. Furthermore, models of lethal influenza A (H1N1) infection in mice and SARS-CoV-2 infection in Syrian hamsters have been employed to evaluate DIM's role in viral pneumonia. nih.gov Rodent models have also been essential in assessing the radioprotective and mitigating effects of DIM against total body irradiation. nih.govnih.gov

Investigation of Biological Effects in Animal Tissues

Tumor Growth Inhibition in Xenograft Models

Diindolylmethane has demonstrated significant inhibitory effects on tumor growth in various xenograft animal models. In a study involving a xenograft model of LNCaP human prostate cancer, intragastric administration of a DIM formulation led to a statistically significant regression of tumor xenografts. nih.govexp-oncology.com.ua The highest level of antitumor activity was observed on the 39th day of the study. nih.govexp-oncology.com.ua

Similarly, in a xenograft model using MCF-7 human breast cancer cells, DIM treatment resulted in a 64% inhibition of tumor growth in female athymic (nu/nu) mice compared to the control group. oup.com The final average tumor volume was significantly lower in the DIM-treated group. oup.com

Furthermore, oral administration of DIM has been shown to suppress the growth of patient-derived colon tumor xenografts in a mouse model. nih.gov Another study utilizing an animal xenograft model for gastric cancer found that DIM combined with 5-fluorouracil (B62378) considerably reduced tumor growth. semanticscholar.org These findings collectively indicate that DIM can effectively impede the development of human tumors in preclinical xenograft models. nih.govoup.comnih.govexp-oncology.com.uasemanticscholar.org

Interactive Data Table: Tumor Growth Inhibition in Xenograft Models

Animal ModelCancer Cell LineKey Findings
BALB/c-nude (nu/nu) miceLNCaP (Prostate)Statistically significant tumor regression; highest antitumor activity on day 39. nih.govexp-oncology.com.ua
Athymic (nu/nu) miceMCF-7 (Breast)64% inhibition of tumor growth compared to control. oup.com
Mouse modelPatient-derived (Colon)Suppression of xenograft colon tumor growth. nih.gov
Animal xenograft modelGastric Cancer CellsSignificant reduction in tumor growth when combined with 5-Fu. semanticscholar.org

Modulation of Organ-Specific Biological Responses (e.g., prostate, liver, gastrointestinal tract)

In vivo studies have revealed that Diindolylmethane modulates biological responses in a variety of organs. In the context of prostate cancer, DIM has been shown to act as an anti-androgen, down-regulating the androgen receptor and prostate-specific antigen (PSA). nih.gov Preclinical studies in murine models with transplanted prostate cancer have demonstrated a reduction in tumor mass. nih.gov

Research in rat models has indicated that DIM can modulate xenobiotic metabolizing enzyme systems in the liver. nih.gov Specifically, it has been reported to increase the activity of phase-II enzymes, which are involved in detoxification processes. nih.gov In mouse models of high-fat diet-induced metabolic disturbance, DIM administration prevented hepatic lipid deposition and oxidative stress. mdpi.com

Within the gastrointestinal tract, oral administration of DIM to mice with an enteric reovirus infection led to enhanced clearance of the virus. nih.gov This suggests a localized immunomodulatory effect within the gut. nih.gov

Radioprotective and Mitigation Effects in Rodent Models

Diindolylmethane has demonstrated significant radioprotective and mitigating effects in rodent models exposed to lethal doses of total body irradiation. nih.govnih.gov Administration of DIM in a multi-dose schedule protected rodents against high doses of radiation, even when the initial dose was given up to 24 hours after exposure. nih.govnih.gov

In one study, Sprague-Dawley rats exposed to 13 Gy of total body irradiation showed a 60% survival rate at 30 days when treated with DIM, whereas all control animals died by day 10. nih.gov The protective effects were dose-dependent. nih.govresearchgate.net The mechanism behind this protection involves the rapid activation of ataxia-telangiectasia mutated (ATM), a key kinase in the DNA damage response. nih.govnih.gov DIM-treated rodent tissues exhibited this rapid ATM activation, suggesting it stimulates DNA repair and cell survival signaling pathways. nih.govnih.gov These findings highlight DIM's potential as a medical countermeasure to mitigate acute radiation syndrome. nih.govnih.gov

Anti-inflammatory Effects in Arthritis Models

The anti-inflammatory properties of Diindolylmethane have been investigated in animal models of arthritis. In a rat model of adjuvant-induced arthritis (AIA), administration of DIM was shown to attenuate the condition, as evidenced by clinical and histological measures of inflammation and tissue damage. nih.gov

Further studies in AIA mouse models have corroborated these findings, showing that DIM treatment can alleviate the severity of arthritis in the knee joints. nih.govresearchgate.net The anti-inflammatory action of DIM is associated with a reduction of pro-inflammatory cytokines in the serum. nih.govresearchgate.net Mechanistically, DIM has been shown to inhibit the expression of receptor activator for nuclear factor kappa B ligand (RANKL), which in turn blocks osteoclastogenesis and helps to alleviate experimental arthritis. nih.gov These results suggest that DIM may have therapeutic potential for arthritis and related inflammatory disorders. nih.govnih.govresearchgate.net

Interactive Data Table: Anti-inflammatory Effects in Arthritis Models

Animal ModelArthritis ModelKey Findings
RatsAdjuvant-Induced Arthritis (AIA)Attenuated clinical and histologic indices of inflammation and tissue damage; inhibited RANKL expression. nih.gov
C57BL/6 miceAdjuvant-Induced Arthritis (AIA)Alleviated arthritis severity in knee joints; decreased expression of pro-inflammatory cytokines in serum. nih.govresearchgate.net

Immunomodulatory Effects and Viral Clearance

Diindolylmethane has been shown to exert immunomodulatory effects and enhance viral clearance in preclinical animal models. Oral administration of DIM to mice was found to increase serum levels of several cytokines, including interleukin (IL)-6, granulocyte-colony stimulating factor (G-CSF), IL-12, and interferon-gamma (IFN-γ). nih.gov

In a murine model of enteric reovirus infection, oral DIM treatment enhanced the clearance of the virus from the gastrointestinal tract and boosted the subsequent mucosal IgA response. nih.gov More recently, the therapeutic efficacy of a DIM formulation was evaluated in models of viral pneumonia. In a lethal influenza A (H1N1) infection model in mice, DIM treatment improved survival rates and prevented body weight loss. nih.gov Similarly, in a hamster model of SARS-CoV-2 infection, DIM reduced clinical signs, weight loss, and lung pathology. nih.gov Notably, in both viral pneumonia models, the positive outcomes were achieved without a significant decrease in viral titers in the lungs, suggesting that DIM acts as a host-directed therapy, modulating the host's response to the infection rather than directly targeting the virus. nih.govmdpi.com

Assessment of Molecular Biomarkers in Animal Tissues

In preclinical animal models, Diindolylmethane (DIM) has been shown to modulate a range of molecular biomarkers, indicating its activity at the cellular level. These changes are often assessed in target tissues to understand the mechanisms behind DIM's biological effects. Research has focused on its ability to induce epigenetic changes and alter protein expression profiles related to carcinogenesis, cell cycle, and metabolism. nih.gov

Epigenetic modifications are crucial in regulating gene expression without altering the DNA sequence itself. One of the key mechanisms studied in relation to DIM is DNA methylation. animbiosci.org In animal models of prostate cancer, particularly the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, DIM has been shown to exert significant epigenetic effects. nih.gov

Research in TRAMP mice demonstrates that DIM can reverse the hypermethylation of CpG islands in the promoter region of the Nuclear factor erythroid 2-related factor 2 (Nrf2) gene. nih.gov Aberrant hypermethylation of tumor suppressor genes is a common event in the development of cancer. nih.gov DIM administration was found to suppress the expression of DNA methyltransferase (DNMT), the enzyme responsible for adding methyl groups to DNA. This inhibition of DNMT activity leads to the demethylation of the Nrf2 promoter, resulting in the re-expression of this key gene, which plays a critical role in cellular defense against oxidative stress. nih.gov The restoration of Nrf2 expression, in turn, enhances the expression of its downstream target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov

The administration of DIM in preclinical animal models leads to significant alterations in the expression levels of various proteins. These changes underscore the compound's influence on multiple signaling pathways.

In breast cancer xenograft models, DIM has been found to regulate the expression of proteins involved in epithelial-mesenchymal transition (EMT) and metastasis. nih.gov Specifically, it decreases the expression of CXCR4, a chemokine receptor implicated in breast cancer metastasis. nih.gov In models of prostate cancer, DIM treatment has been shown to inhibit the expression of both intracellular and secreted prostate-specific antigen (PSA), a key biomarker for this disease. researchgate.net

Further studies in various animal models have identified additional protein expression changes following DIM administration:

Nrf2 and NQO1: As a consequence of epigenetic modifications, DIM treatment leads to enhanced protein expression of Nrf2 and its target gene NQO1 in the prostate tissues of TRAMP mice. nih.gov

AMPK Pathway: In mice fed a high-fat diet, DIM administration prevented hepatic lipid deposition by enhancing the phosphorylation of AMP-activated protein kinase α (AMPKα) and upregulating Peroxisome proliferator-activated receptor alpha (PPARα) while downregulating Sterol regulatory element-binding protein 1 (SREBP1) and Acetyl-CoA carboxylase 1 (ACC1). mdpi.com

Apoptosis Regulators: In prostate cancer models, DIM has been shown to modulate proteins that regulate apoptosis, or programmed cell death. mdpi.com It can reduce levels of the anti-apoptotic protein pAKT and increase levels of cleaved CASP-3, promoting the death of cancer cells. mdpi.com

The following table summarizes key protein expression changes observed in animal tissues following Diindolylmethane administration.

BiomarkerAnimal ModelTissue/Cell TypeObserved EffectReference
Nrf2 TRAMP MouseProstateEnhanced Expression nih.gov
NQO1 TRAMP MouseProstateEnhanced Expression nih.gov
CXCR4 Xenograft MouseBreast Cancer CellsDecreased Expression nih.gov
PSA Not SpecifiedProstate Cancer CellsInhibited Expression researchgate.net
pAKT Not SpecifiedProstate Cancer CellsReduced Levels mdpi.com
Cleaved CASP-3 Not SpecifiedProstate Cancer CellsIncreased Levels mdpi.com
Phosphorylated AMPKα High-Fat Diet MouseLiverEnhanced Phosphorylation mdpi.com

Experimental Considerations in Animal Studies

The design of in vivo animal studies investigating Diindolylmethane is critical for obtaining reliable and reproducible results. Key experimental considerations include the route and frequency of administration, as well as the methods for sample collection. nih.gov

Administration Routes: The delivery method for DIM in preclinical studies is chosen based on the experimental goals and the formulation of the compound. nih.gov Common routes of administration include:

Oral Gavage: This is a frequent method used to deliver a precise amount of the compound directly into the stomach. mdpi.com It ensures consistent administration across subjects.

Dietary Admixture: DIM is often incorporated directly into the animal's chow. This method mimics human dietary consumption and is suitable for long-term studies. frontiersin.org

Intravenous (i.v.) Injection: For pharmacokinetic studies that aim to understand the distribution and clearance of DIM while bypassing absorption from the digestive tract, intravenous administration is used. researchgate.net

Frequency of Administration: The frequency of DIM administration in animal models varies depending on the study's duration and objectives. In many chronic disease models, such as those for cancer or metabolic disorders, daily administration is common, either through oral gavage or as part of the daily food intake. mdpi.com For specific pharmacokinetic analyses, a single administration may be sufficient to track the compound's metabolism and distribution over a set period. researchgate.net

Sample Collection: Proper sample collection is essential for the accurate assessment of molecular biomarkers. nih.gov A variety of biological samples are collected from animal models:

Blood: Blood samples are routinely collected to analyze plasma or serum concentrations of DIM and its metabolites, as well as to measure systemic biomarkers. nih.gov Collection can occur at multiple time points to establish a pharmacokinetic profile. researchgate.net

The following table provides an overview of common experimental parameters used in preclinical animal studies of Diindolylmethane.

ParameterMethod/TechniquePurposeReference
Administration Route Oral GavagePrecise oral delivery mdpi.com
Dietary AdmixtureMimics human consumption frontiersin.org
Intravenous (i.v.)Pharmacokinetic studies researchgate.net
Administration Frequency DailyChronic disease models mdpi.com
Single DosePharmacokinetic profiling researchgate.net
Sample Collection Blood (Plasma/Serum)Pharmacokinetics, systemic biomarkers researchgate.netnih.gov
Tissues (Prostate, Liver, etc.)Local biomarker analysis, histology nih.govresearchgate.net

Chemical Synthesis and Derivative Research of Diindolylmethane

Synthetic Methodologies for Diindolylmethane (DIM)

The synthesis of the diindolylmethane backbone is a cornerstone for the development of its derivatives. Methodologies have evolved to be more efficient, environmentally friendly, and capable of producing both symmetrical and more complex unsymmetrical structures.

The most common and straightforward method for synthesizing symmetrical 3,3'-diindolylmethanes involves the electrophilic substitution of indoles with aldehydes or ketones. beilstein-journals.orgresearchgate.net This reaction is typically catalyzed by either Brønsted or Lewis acids. beilstein-journals.org Numerous catalytic systems have been developed to improve yields, shorten reaction times, and employ milder, more environmentally benign conditions.

For instance, an efficient and eco-friendly approach utilizes taurine (B1682933) as a catalyst in water under sonication, reacting indole (B1671886) with various aldehydes and ketones. nih.govacs.org Another method employs a novel catalyst for the reaction between indole and aromatic aldehydes in water at room temperature, achieving high yields in minutes. google.com Traditional methods often involved catalysts like hydrochloric acid (HCl) or sulfuric acid. researchgate.net

Table 1: Comparison of Selected General Synthesis Routes for Symmetrical DIMs
CatalystReactantsSolventKey ConditionsReported YieldReference
TaurineIndole and Aldehydes/KetonesWaterSonicationHigh nih.govacs.org
Proprietary CatalystIndole and BenzaldehydeWater25°C, 6 min93% google.com
Hydrochloric Acid (HCl)Indoles and Trimethoxyacetophenone-Catalytic amountsModerate researchgate.net
Iodine (I₂)Indoles and Ketones-Mild conditionsHigh beilstein-journals.org

While the synthesis of symmetrical DIMs is well-established, the preparation of unsymmetrical derivatives presents a greater challenge because general methods have historically been lacking. nih.govresearchgate.net Unsymmetrical substitution is crucial for optimizing the interaction of DIM derivatives with specific protein targets. nih.govacs.org

A significant advancement in this area is a mild and efficient method for producing unsymmetrically substituted 3,3'-DIMs. This procedure involves the reaction of (3-indolylmethyl)trimethylammonium iodides with a wide range of substituted indole derivatives. nih.govacs.org A key advantage of this method is that it is performed in water without the need for a catalyst or other additives, making it operationally simple and environmentally friendly. nih.govresearchgate.netacs.org This protocol has proven suitable for scaling up to gram amounts, facilitating further pharmacological studies. researchgate.netacs.org

Other strategies for creating unsymmetrical DIMs include:

The reaction of nitrones with indoles in the presence of trimethylsilyl (B98337) chloride. acs.org

An intermolecular Pummerer reaction using indole as a nucleophile. acs.org

A dehydrative SN1-type reaction of 3-α-hydroxybenzylindoles with indoles. acs.org

An iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with various indoles, which provides access to unsymmetrical DIMs with a quaternary carbon center under mild conditions. beilstein-journals.org

Design and Synthesis of Diindolylmethane Analogs

The core DIM structure serves as a versatile template for designing and synthesizing analogs with improved potency and selectivity for various biological targets.

Structural modifications of the DIM scaffold are a primary strategy for enhancing its biological effects. These modifications typically involve adding various functional groups to the indole rings or the central methylene (B1212753) bridge. For example, functionalizing the BIM core with different (hetero)aromatic moieties like triphenylamine, N,N-dimethyl-1-naphthylamine, and 8-hydroxylquinolyl has been explored to create derivatives with potent antiparasitic and anticancer activities. mdpi.com The synthesis of biaryl conjugates of DIM has also been investigated, leading to compounds with significant cytotoxicity against breast cancer cells. nih.gov Another approach involves creating hybrid molecules, such as combining the DIM structure with a thiadiazole ring, to develop new classes of potent enzyme inhibitors. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of DIM derivatives influence their biological activity, guiding the design of more effective compounds.

Key findings from SAR studies include:

Substitutions on Indole Rings: For cannabinoid CB2 receptor agonists, SAR analysis revealed that small substituents at the 4-position of both indole rings were beneficial for high affinity and efficacy. researchgate.net In a series of urease inhibitors, the nature and position of substituents on the phenyl ring of a DIM-thiadiazole hybrid significantly impacted inhibitory potential. nih.govresearchgate.net Electron-donating groups were found to decrease activity in some FAK inhibitors, whereas electron-withdrawing groups enhanced it. mdpi.com

Symmetry: In some cases, symmetrically substituted indole derivatives displayed higher affinity at the CB2 receptor compared to their unsymmetrical counterparts. researchgate.net

Methylene Bridge Substitutions: Modifications to the bridging carbon atom can also modulate activity, though this is a less common strategy than substitution on the indole rings. researchgate.net

Table 2: Selected Structure-Activity Relationship (SAR) Findings for DIM Derivatives
Derivative ClassTargetFavorable Structural FeatureUnfavorable Structural FeatureReference
Substituted DIMsCannabinoid CB2 ReceptorSmall substituents at the 4-position of indole rings- researchgate.net
DIM-Thiadiazole HybridsUrease EnzymeElectron-withdrawing groups (e.g., halogens) on phenyl ring- nih.gov
Bisindole AnalogsHIV-1 gp416-6' linkage between indole rings5-6', 6-5', or 5-5' linkages nih.gov
1,3,4-Oxadiazole AnalogsFocal Adhesion Kinase (FAK)Electron-withdrawing groupsElectron-donating groups (e.g., methyl) mdpi.com

Novel Derivatives with Specific Biological Potentials (e.g., urease inhibitors)

A focused area of DIM derivative research is the development of compounds with highly specific biological activities. A prominent example is the design of DIM-based urease inhibitors. Urease is an enzyme that plays a role in pathologies associated with organisms like Helicobacter pylori. nih.govtandfonline.com

A novel class of urease inhibitors has been developed by synthesizing diindolylmethane-based thiadiazole analogs. nih.govresearchgate.netafricaresearchconnects.com In one study, a series of eighteen such derivatives were synthesized and evaluated for their ability to inhibit jack bean urease. nih.gov All the synthesized compounds showed a range of inhibitory potential, with IC₅₀ values from 0.50 ± 0.01 µM to 33.20 ± 1.20 µM. nih.govresearchgate.net Notably, fifteen of these derivatives were more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.60 ± 0.70 µM). nih.gov

The most potent compound in the series (compound 8 ) exhibited an exceptionally low IC₅₀ value of 0.50 ± 0.01 µM. nih.govresearchgate.net Molecular docking studies confirmed key binding interactions between the most active compounds and the enzyme's active site, providing a basis for the rational design of future inhibitors. nih.govresearchgate.net The structure-activity relationship was primarily established by analyzing the effects of different substituents on the phenyl rings of the derivatives. nih.gov

Table 3: Urease Inhibitory Activity (IC₅₀) of Selected DIM-Thiadiazole Derivatives
CompoundIC₅₀ (µM)Reference
Compound 80.50 ± 0.01 nih.govresearchgate.net
Compound 60.70 ± 0.01 nih.gov
Compound 31.10 ± 0.01 nih.gov
Compound 91.10 ± 0.01 nih.gov
Compound 21.80 ± 0.01 nih.gov
Thiourea (Standard)21.60 ± 0.70 nih.govresearchgate.net

Analytical and Characterization Methodologies for Research Grade Diindolylmethane

Purity Assessment for Research Applications (e.g., "grade B")

In the context of chemical compounds for research, "grade" refers to the purity and quality of the substance. While a specific "grade B" for Diindolylmethane (DIM) is not universally defined, it generally signifies a research-grade product suitable for in vitro and in vivo studies, which may have a slightly lower purity than an analytical standard but is still well-characterized.

Research-grade DIM is typically available in various purities, and the required level depends on the specific application. For instance, some suppliers offer DIM with a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC). papchemlifesciences.com Another common purity level for research and analytical use is ≥97.5% (HPLC). sigmaaldrich.com The purity level is a critical piece of information provided in the product's certificate of analysis.

The assessment of purity for research-grade DIM involves techniques that can separate the main compound from any impurities. HPLC is a primary method for this purpose, where the area of the DIM peak in the chromatogram is compared to the total area of all peaks to calculate the percentage purity. papchemlifesciences.comsigmaaldrich.com

Spectroscopic Techniques for Characterization (e.g., 1H-NMR, 13C-NMR, EI-MS, HRMS)

¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) are powerful tools for elucidating the structure of organic molecules. For a related mono-oxygenated DIM metabolite, specific chemical shifts in ¹H-NMR have been identified, which helps in confirming its structure. nih.gov The principles of NMR spectroscopy involve placing the sample in a strong magnetic field and irradiating it with radio waves, which causes the nuclei of certain atoms to resonate at specific frequencies, revealing their chemical environment. ruc.dkresearchgate.net

EI-MS (Electron Ionization Mass Spectrometry) and HRMS (High-Resolution Mass Spectrometry) are used to determine the molecular weight and elemental composition of the compound. In EI-MS, the molecule is bombarded with electrons, causing it to ionize and fragment in a characteristic pattern, which can be used for identification. HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For instance, the high-resolution mass spectrometry of a mono-oxygenated DIM metabolite found a mass-to-charge ratio (m/z) of 263.1179 for the protonated molecule [M+H]⁺, which corresponds to the calculated formula C₁₇H₁₅N₂O⁺. nih.gov

Chromatographic Methods for Analysis and Quantification

Chromatographic techniques are essential for both the purification and the quantitative analysis of Diindolylmethane in various samples.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

HPLC is a cornerstone technique for the analysis of DIM. acs.org Methods using a UV detector are common for quantifying DIM in different matrices. jlabphy.org For instance, a validated HPLC-UV method can be used for the determination of DIM in biological fluids. The selection of the mobile phase and column is critical for achieving good separation. jlabphy.orgnih.gov

Fluorescence detection can offer enhanced sensitivity and selectivity compared to UV detection for certain compounds. nih.gov While specific methods for DIM using fluorescence detection are less commonly detailed in readily available literature, the inherent fluorescent properties of the indole (B1671886) moiety suggest its potential applicability for highly sensitive quantification.

Solid-Phase Extraction (SPE) for Sample Pretreatment

Solid-Phase Extraction (SPE) is a widely used sample preparation technique to isolate and concentrate analytes from complex mixtures before chromatographic analysis. thermofisher.com This is particularly important when analyzing DIM in biological samples like plasma or urine, where proteins and other endogenous substances can interfere with the analysis. researchgate.netyoutube.com

The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com Depending on the choice of the stationary phase and the solvents used for washing and elution, interfering compounds can be removed, and the analyte of interest can be concentrated. thermofisher.com For DIM analysis, a reversed-phase SPE cartridge could be used, where the nonpolar DIM is retained on the sorbent while more polar impurities are washed away. Subsequently, a nonpolar solvent is used to elute the purified DIM.

Stability Assessment of Research-Grade Diindolylmethane

The stability of research-grade Diindolylmethane is a critical factor for ensuring the reliability of experimental results. Studies have shown that DIM is a stable crystalline compound. papchemlifesciences.com It is noted to be stable at ambient temperatures, which simplifies storage requirements. papchemlifesciences.com Furthermore, the detection of DIM in various biological samples such as thyroid tissue, serum, and urine after administration indicates its stability within biological systems. nih.gov The stability of DIM in different solvents and under various storage conditions should be considered when designing and conducting experiments to prevent degradation of the compound.

Theoretical Applications and Future Research Directions

Potential Roles in Modulating Cellular Homeostasis

Diindolylmethane is increasingly recognized for its potential to modulate cellular homeostasis, the process by which cells maintain a stable internal environment. Research suggests that DIM influences several key cellular processes that contribute to this balance.

One of the primary mechanisms by which DIM is thought to support cellular homeostasis is through its influence on estrogen metabolism. casi.org Estrogen, a critical hormone for various physiological functions, can be metabolized in the body through different pathways, leading to the formation of various metabolites with distinct biological activities. casi.org In-vitro studies suggest that DIM promotes the preferential formation of 2-hydroxyestrone (B23517) (2-OHE1) over 16α-hydroxyestrone (16α-OHE1). casi.org The 2-OH pathway is often considered the more favorable pathway for maintaining cellular health, while an excess of 16α-OHE1 has been associated with potential cellular DNA damage and oxidative stress. casi.org By promoting a healthier 2:16 metabolite ratio, DIM may help maintain a balanced hormonal environment at the cellular level. casi.org

Furthermore, DIM has been shown to interact with estrogen receptors, specifically showing a tendency to activate estrogen receptor-beta (ER-β) over estrogen receptor-alpha (ER-α). casi.org The activation of ER-β is linked to the health of various tissues, including bone, uterine, and breast tissues. casi.org

Investigation of DIM in Other Disease Models (excluding human disease treatment)

The potential biological activities of DIM have led to its investigation in a variety of non-human disease models, providing insights into its mechanisms of action outside the context of human disease treatment.

In animal models, DIM has been studied for its effects on tumor development. For instance, in a rat model, DIM administration has been shown to have inhibitory effects on certain tumors. nih.gov These preclinical studies often explore the compound's ability to modulate cellular processes like proliferation and apoptosis in a living organism. abcam.com

Research in rodent models has also explored the potential of DIM to protect against radiation-induced damage. Studies have shown that DIM can be safely administered to animals and may help mitigate the effects of radiation exposure. pnas.org The proposed mechanism involves the activation of the DNA damage response pathway, suggesting a role for DIM in maintaining genomic stability under cellular stress. pnas.org

Furthermore, the impact of DIM on liver health has been investigated in animal models. Some studies suggest that DIM may help protect hepatic tissues by suppressing certain signaling pathways. oaepublish.com

Combination Research with Other Bioactive Compounds in Preclinical Settings

The potential of Diindolylmethane to be used in combination with other bioactive compounds is an active area of preclinical research. The goal of these studies is to explore potential synergistic or enhanced effects that could inform future therapeutic strategies.

In colon cancer prevention models, DIM has been studied in combination with butyrate (B1204436). Research suggests that DIM may enhance the effects of butyrate through the down-regulation of survivin, a protein that inhibits apoptosis. mskcc.org

The interaction of DIM with other compounds has also been explored in pancreatic cancer cell models. Preclinical studies have shown that DIM can enhance the effects of other agents by inducing apoptosis in pancreatic cancer cells. mskcc.org

These preclinical combination studies are crucial for understanding how DIM might interact with other compounds to modulate cellular pathways and produce a more significant biological effect.

Elucidation of Remaining Unknown Molecular Mechanisms

While significant progress has been made in understanding the biological activities of Diindolylmethane, many of its molecular mechanisms remain to be fully elucidated. Current research is focused on uncovering the intricate signaling pathways and molecular targets through which DIM exerts its effects.

One of the key areas of investigation is the precise mechanism by which DIM prevents cancer, as this is still largely unknown. pnas.org Many studies have utilized supraphysiological concentrations of DIM, and further research is needed to understand its effects at more physiologically relevant levels. pnas.org

The modulation of various signaling pathways, including those involving AKT, NF-κB, and FOXO3, has been observed in tumor cells, but the complete picture of these interactions is yet to be established. pnas.orgnih.gov DIM's ability to alter gene expression related to estrogen and induce endoplasmic reticulum stress are also areas requiring further investigation. pnas.org

Recent studies have pointed to DIM's ability to induce a unique DNA damage response through the rapid activation of ataxia-telangiectasia mutated (ATM), a key regulator of cellular responses to DNA damage. pnas.org The partial inhibition of protein phosphatase 2A, an upstream regulator of ATM, is thought to be a contributing factor to this activation, but the exact details of this mechanism are still under investigation. pnas.org

Development of Advanced Delivery Systems for Research Compounds

A significant challenge in the preclinical and potential clinical application of Diindolylmethane is its poor oral bioavailability. iitri.orgaacrjournals.org To address this limitation, researchers are actively developing advanced delivery systems to enhance the absorption and systemic availability of this lipophilic compound. iitri.orgaacrjournals.org

One promising approach is the use of Self-Microemulsifying Drug Delivery Systems (SMEDDS). iitri.orgaacrjournals.org These lipid-based formulations form oil-in-water microemulsions in the aqueous environment of the stomach, which can increase the solubility and subsequent absorption of DIM. iitri.orgaacrjournals.org Preclinical studies in rats have demonstrated that a SMEDDS formulation of DIM can significantly increase its plasma and prostate tissue levels compared to a microencapsulated formulation. aacrjournals.org

Another advanced delivery system being explored is the use of Nanostructured Lipid Carriers (NLC). researchgate.netnih.govnih.gov NLCs are designed to improve the oral bioavailability of poorly soluble compounds like DIM. researchgate.netnih.govnih.gov Research has shown that NLC formulations of DIM derivatives can lead to a significant increase in their maximum plasma concentration (Cmax) and area under the curve (AUC), indicating enhanced absorption. researchgate.netnih.govnih.gov These nano-sized carriers may also facilitate enhanced internalization into tumor cells. researchgate.net

Microencapsulated forms of DIM, such as BioResponse DIM®, have also been developed to improve bioavailability over unformulated crystalline DIM. iitri.orgrockridgepharmacyshop.compersonalpowertraining.com These formulations often involve co-solubilizing DIM with compounds like phosphatidylcholine and encapsulating it in starch particles to promote better absorption and stability. rockridgepharmacyshop.compersonalpowertraining.com

Table 2: Comparison of DIM Delivery Systems in Preclinical Models

Delivery System Model Key Findings Reference
SMEDDS (BR-9001) Male CD RatsIncreased plasma and prostate DIM levels compared to microencapsulated DIM. aacrjournals.org
NLC (DIM-10) Rats4.73-fold increase in Cmax and 11.19-fold increase in AUC compared to free DIM-10. researchgate.netnih.govnih.gov
NLC (DIM-10) Dogs2.65-fold increase in Cmax and 2.94-fold increase in AUC compared to free DIM-10. researchgate.netnih.govnih.gov
Microencapsulated (BR-DIM) -Up to five-fold improved oral bioavailability over crystalline DIM. iitri.org

Exploration of Novel Diindolylmethane Derivatives and Their Targets

To enhance the biological activity and overcome the limitations of the parent compound, researchers are synthesizing and investigating novel derivatives of Diindolylmethane. researchgate.netnih.govnih.gov This exploration aims to identify new compounds with improved potency, bioavailability, and target specificity. researchgate.netnih.govnih.gov

One area of focus is the development of C-substituted DIM derivatives. researchgate.netnih.govnih.gov For example, derivatives such as DIM-10 and DIM-14 have been synthesized and shown to possess strong anticancer effects in in vitro models of aggressive triple-negative breast cancer. researchgate.netnih.govnih.gov Despite their promising in vitro activity, these compounds exhibited poor aqueous solubility and permeability in Caco-2 permeability studies. researchgate.netnih.govnih.gov

The development of these novel derivatives often goes hand-in-hand with the creation of advanced delivery systems, such as Nanostructured Lipid Carriers (NLCs), to improve their poor oral bioavailability. researchgate.netnih.govnih.gov Studies have demonstrated that formulating these derivatives into NLCs can significantly increase their systemic exposure and enhance their efficacy in preclinical models. researchgate.netnih.govnih.gov

The exploration of novel DIM derivatives is a dynamic field of research with the potential to yield new investigational compounds with improved pharmacological profiles.

Standardization and Interlaboratory Comparison of Research-Grade DIM Studies

The reproducibility and reliability of research findings on Diindolylmethane are contingent upon the standardization of study protocols and the materials used. A lack of standardization can lead to conflicting results and hinder the translation of preclinical findings.

There is a recognized need for the development of standardized protocols to generate reproducible and reliable results in studies investigating the properties of DIM. nih.gov This includes standardization of cell culture systems, such as the use of 3D cell culture models, and combined assay strategies. nih.gov

The purity and formulation of the DIM used in research are also critical factors. The use of well-characterized, research-grade DIM, such as the hypothetical "Grade B" outlined in this article, is essential for ensuring the consistency of experimental outcomes. Different formulations of DIM can have vastly different bioavailabilities, as seen in the comparison between crystalline DIM and various enhanced delivery systems. nih.gov

Interlaboratory comparison studies, where different laboratories test the same material using standardized protocols, would be invaluable for validating analytical methods and ensuring the consistency of results across different research groups. This would contribute to a more robust and reliable body of evidence regarding the biological effects of Diindolylmethane.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Diindolylmethane (Grade B) in preclinical studies?

Grade B Diindolylmethane (DIM) synthesis typically involves acid-catalyzed condensation of indole derivatives. Characterization should include:

  • HPLC and Mass Spectrometry (MS) for purity assessment (≥95% for Grade B) .
  • Nuclear Magnetic Resonance (NMR) to confirm structural integrity, focusing on the bis-indole linkage .
  • Batch-to-batch consistency checks via solubility and impurity profiling, critical for reproducibility in cell-based assays .

Q. How should researchers design in vitro assays to evaluate DIM’s chemopreventive mechanisms in cancer models?

  • Use dose-response curves (e.g., 10–100 µM) to assess antiproliferative effects in hormone-responsive cell lines (e.g., MCF-7 breast cancer, LNCaP prostate cancer) .
  • Include controls for estrogen receptor (ER) modulation, as DIM interacts with ERα/ERβ pathways .
  • Validate findings with Western blotting for key proteins (e.g., survivin, β-catenin) .

Q. What are the limitations of existing in vivo models for studying DIM’s bioavailability and toxicity?

  • Rodent models often fail to replicate human pharmacokinetics due to rapid DIM metabolism. Use isotope-labeled DIM or co-administration with bioavailability enhancers (e.g., piperine) .
  • Monitor hepatic enzymes (ALT/AST) and coagulation markers (INR) to assess hepatotoxicity and thrombosis risks, as observed in case studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between DIM’s pro-apoptotic effects and reported thrombotic risks?

  • Hypothesis : DIM’s modulation of cytochrome P450 enzymes (e.g., CYP1A1) may alter clotting factor synthesis .
  • Methodology :
    • Conduct multi-omics analyses (transcriptomics/proteomics) in endothelial cell models to identify thrombotic pathways.
    • Compare results across DIM grades (e.g., Grade B vs. pharmaceutical-grade) to isolate purity-related effects .
    • Reference conflicting clinical case reports (e.g., pulmonary embolism ) and preclinical safety data .

Q. What strategies optimize DIM’s dual-targeting efficacy in combination therapies (e.g., HDAC and ATM inhibition)?

  • Example : SP-1-303, a hybrid molecule combining DIM’s ATM-activating domain with a hydroxamate HDAC inhibitor .
    • Use isoform-specific HDAC activity assays (HDAC1/3/6) to validate selectivity .
    • Apply synergy scoring models (e.g., Chou-Talalay) to quantify combinatorial effects in resistant cancer lines .

Q. How can researchers address variability in DIM’s adipogenesis suppression across cell types?

  • Experimental Design :
    • Compare AMPKα activation in 3T3-L1 adipocytes vs. Caenorhabditis elegans models .
    • Control for batch-dependent solubility variations in Grade B DIM using peptide content analysis .
  • Data Interpretation : Use pathway enrichment analysis to identify conserved vs. species-specific mechanisms .

Methodological Guidance for Data Contradictions

Q. How should researchers reconcile DIM’s chemopreventive benefits with potential carcinogenic risks in long-term studies?

  • Meta-Analysis Framework :
    • Aggregate data from preclinical studies (e.g., prostate cancer suppression ) and epidemiological reviews .
    • Apply Hill’s criteria for causality to evaluate dose-dependent effects and confounding variables (e.g., dietary indole intake) .

Q. What statistical approaches are recommended for analyzing DIM’s non-linear dose responses in transcriptional regulation?

  • Use GraphPad Prism for sigmoidal curve fitting (EC50/IC50 calculations) with 95% confidence intervals .
  • Apply ANOVA with post-hoc Tukey tests to compare Wnt/β-catenin pathway inactivation across doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.